Benzofenap

Description

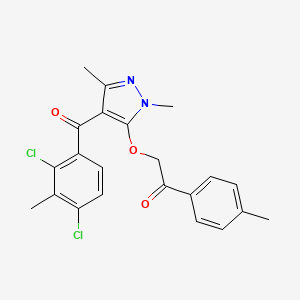

Structure

3D Structure

Properties

IUPAC Name |

2-[4-(2,4-dichloro-3-methylbenzoyl)-2,5-dimethylpyrazol-3-yl]oxy-1-(4-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20Cl2N2O3/c1-12-5-7-15(8-6-12)18(27)11-29-22-19(14(3)25-26(22)4)21(28)16-9-10-17(23)13(2)20(16)24/h5-10H,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDWQITFHZOBBFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)COC2=C(C(=NN2C)C)C(=O)C3=C(C(=C(C=C3)Cl)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5058193 | |

| Record name | Benzofenap | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Benzofenap | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041340 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.00013 mg/mL at 25 °C | |

| Record name | Benzofenap | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041340 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

82692-44-2 | |

| Record name | Benzofenap | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82692-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzofenap [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082692442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzofenap | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZOFENAP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WC7DBL9WD6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Benzofenap | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041340 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

133.1 - 133.5 °C | |

| Record name | Benzofenap | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041340 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Benzofenap: Chemical Structure, Properties, and Mode of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of Benzofenap, a significant herbicidal molecule. The information is curated for researchers, scientists, and professionals involved in drug development and related fields. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental methodologies are provided for key cited experiments.

Chemical Identity and Structure

This compound is a synthetic organic compound belonging to the benzoylpyrazole (B3032486) class of herbicides. Its chemical structure is characterized by a central pyrazole (B372694) ring substituted with a dichlorinated methylbenzoyl group and a methylphenacyloxy group.

Table 1: Chemical Identifiers of this compound

| Identifier | Value | Source |

| IUPAC Name | 2-[4-(2,4-dichloro-3-methylbenzoyl)-1,3-dimethylpyrazol-5-yl]oxy-1-(4-methylphenyl)ethanone | [1] |

| CAS Number | 82692-44-2 | [1][2][3] |

| Molecular Formula | C₂₂H₂₀Cl₂N₂O₃ | [1][2][3] |

| SMILES | CC1=CC=C(C=C1)C(=O)COC2=C(C(=NN2C)C)C(=O)C3=C(C(=C(C=C3)Cl)C)Cl | [1][3] |

| InChI | InChI=1S/C22H20Cl2N2O3/c1-12-5-7-15(8-6-12)18(27)11-29-22-19(14(3)25-26(22)4)21(28)16-9-10-17(23)13(2)20(16)24/h5-10H,11H2,1-4H3 | [1][3] |

| InChIKey | JDWQITFHZOBBFE-UHFFFAOYSA-N | [1][3] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for understanding its environmental fate, bioavailability, and formulation development.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 431.31 g/mol | [2][4][5] |

| Appearance | White, odorless powder | [6] |

| Melting Point | 133.1 – 133.5 °C | [1][6] |

| Solubility in Water | 0.13 mg/L | [6] |

| LogP (Octanol-Water Partition Coefficient) | 4.69 | [1] |

| Vapor Pressure | ≤1×10⁻⁷ mmHg | [6] |

| Flash Point | 210 °C | [6] |

Herbicidal Activity and Mode of Action

This compound is a selective herbicide primarily used for the control of broadleaf weeds in rice cultivation.[3][7] Its mode of action is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[3] This enzyme is a key component in the biochemical pathway that synthesizes plastoquinone (B1678516) and α-tocopherol. The inhibition of HPPD leads to a depletion of plastoquinone, which is an essential cofactor for the enzyme phytoene (B131915) desaturase, a critical enzyme in the carotenoid biosynthesis pathway. Without carotenoids, chlorophyll (B73375) is susceptible to photo-oxidation, resulting in the characteristic bleaching symptoms in susceptible plants, followed by necrosis and death.

Signaling Pathway of this compound's Herbicidal Action

The following diagram illustrates the signaling pathway affected by this compound, leading to plant death.

Caption: Mechanism of action of this compound via HPPD inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, analysis, and biological evaluation of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. The following diagram outlines a representative synthetic workflow.

Caption: Synthetic workflow for this compound.

Protocol for Step 1: Synthesis of 4-(2,4-Dichloro-3-methylbenzoyl)-1,3-dimethyl-5-hydroxypyrazole (Intermediate A)

-

Suspend 1,3-dimethyl-5-pyrazolone and calcium hydroxide (B78521) in isopropanol.

-

Heat the suspension under reflux for 30 minutes with stirring.

-

Cool the reaction mixture and add 2,4-dichloro-3-methyl-benzoyl chloride dropwise.

-

Heat the mixture under reflux for 10 hours.

-

Distill off the solvent and add water to the residue.

-

Acidify the mixture with hydrochloric acid and extract with chloroform.

-

Wash the organic extracts with water and dry over magnesium sulfate.

-

Remove the solvent under reduced pressure and recrystallize the residue from toluene (B28343) to obtain the product.

Protocol for Step 3: Synthesis of this compound

-

To a solution of Intermediate A in a suitable solvent such as acetone, add a base like potassium carbonate.

-

Add 2-bromo-1-(4-methylphenyl)ethanone (Intermediate B) to the mixture.

-

Heat the reaction mixture under reflux until the reaction is complete (monitored by TLC).

-

Cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Analytical Methods

Accurate and sensitive analytical methods are essential for the quantification of this compound in various matrices.

Table 3: Analytical Methods for this compound

| Method | Matrix | Instrumentation | Key Parameters |

| HPLC-UV | Water | HPLC with UV Detector | Column: C18; Mobile Phase: Acetonitrile (B52724)/Water gradient; Detection: 254 nm |

| GC-MS | Soil | Gas Chromatograph with Mass Spectrometer | Column: DB-5ms or equivalent; Temperature Program: Optimized for pesticide analysis; Ionization: Electron Impact (EI); Detection: Selected Ion Monitoring (SIM) |

Protocol for HPLC-UV Analysis of this compound in Water

-

Sample Preparation:

-

Filter the water sample through a 0.45 µm filter.

-

Perform solid-phase extraction (SPE) using a C18 cartridge to concentrate the analyte and remove interferences.

-

Elute this compound from the cartridge with a suitable organic solvent (e.g., acetonitrile).

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: UV detector at 254 nm.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of this compound.

-

Quantify the concentration in the sample by comparing its peak area to the calibration curve.

-

Protocol for GC-MS Analysis of this compound in Soil

-

Sample Preparation:

-

Air-dry and sieve the soil sample.

-

Extract a known amount of soil with a suitable solvent mixture (e.g., acetone/hexane) using ultrasonication or accelerated solvent extraction (ASE).

-

Filter the extract and clean it up using solid-phase extraction (SPE) with a silica (B1680970) or Florisil cartridge.

-

Concentrate the cleaned extract to a final volume.

-

-

GC-MS Conditions:

-

Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 70 °C), ramp up to a high temperature (e.g., 300 °C) to ensure elution of the analyte.

-

MS Parameters: Electron impact (EI) ionization at 70 eV. Acquire data in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of this compound.

-

-

Quantification:

-

Use an internal standard for accurate quantification.

-

Prepare a calibration curve with matrix-matched standards.

-

Determine the concentration of this compound in the soil sample based on the calibration curve.

-

Herbicidal Activity Bioassay

The herbicidal efficacy of this compound can be evaluated through whole-plant bioassays.

Protocol for Pre-emergence Herbicidal Bioassay on Sagittaria trifolia

-

Plant Material: Use seeds of a susceptible biotype of Sagittaria trifolia (threeleaf arrowhead), a common weed in rice paddies.

-

Growth Conditions:

-

Sow the seeds in pots containing a suitable soil mix.

-

Maintain the pots in a greenhouse or growth chamber with controlled temperature (e.g., 25-30 °C), humidity, and a defined light/dark cycle (e.g., 16h light/8h dark).

-

-

Herbicide Application:

-

Prepare a stock solution of this compound in a suitable solvent and then dilute it with water to achieve a range of application rates (e.g., 0, 50, 100, 200, 400 g a.i./ha).

-

Apply the herbicide solutions evenly to the soil surface immediately after sowing the seeds (pre-emergence).

-

-

Evaluation:

-

After a set period (e.g., 21 days), visually assess the percentage of weed control (0% = no effect, 100% = complete kill).

-

Measure the fresh and dry weight of the above-ground biomass of the surviving plants.

-

Calculate the GR₅₀ (the dose required to cause a 50% reduction in growth) from the dose-response data.

-

The following diagram illustrates the general workflow for a herbicidal bioassay.

Caption: General workflow for a pre-emergence herbicidal bioassay.

This in-depth guide provides a solid foundation for understanding the chemical nature, biological activity, and experimental considerations of this compound. The provided protocols and diagrams serve as valuable resources for researchers and professionals in the field of herbicide science and development.

References

Benzofenap IUPAC name and CAS number

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides core identification and chemical property information for Benzofenap, a 4-benzoylpyrazole (B1253644) molecule. It is intended to serve as a quick reference for professionals engaged in chemical research and development.

Chemical Identification

This compound is a herbicide primarily used for the selective control of various weeds in rice cultivation.[1][2] It functions as a systemic carotenoid biosynthesis inhibitor, absorbed through the roots.[2][3]

The compound is identified by several names and registry numbers, which are crucial for accurate documentation and research. The primary IUPAC name and the universally recognized CAS Registry Number are detailed below.

Data Summary

The following table summarizes the key identifiers and molecular properties of this compound.

| Identifier | Value |

| IUPAC Name | 2-[4-(2,4-dichloro-3-methylbenzoyl)-1,3-dimethylpyrazol-5-yl]oxy-1-(4-methylphenyl)ethanone[3] |

| CAS Number | 82692-44-2[1][2][3][4][5] |

| Molecular Formula | C₂₂H₂₀Cl₂N₂O₃[3][4][6] |

| Synonyms | 2-(4-(2,4-dichloro-m-toluoyl)-1,3-dimethylpyrazol-5-yloxy)-4'-methylacetophenone[3][4] |

| 2-{[4-(2,4-dichloro-3-methylbenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]oxy}-1-(4-methylphenyl)ethan-1-one[2][7] |

Methodology and Experimental Protocols

This document serves as a reference guide for the identification of this compound. The IUPAC name is determined by the standardized rules of chemical nomenclature set by the International Union of Pure and Applied Chemistry. The CAS Registry Number is assigned by the Chemical Abstracts Service (CAS), a division of the American Chemical Society. These identifiers are universally recognized and are retrieved from established chemical databases. Detailed experimental protocols for the synthesis or analysis of this compound are beyond the scope of this identification guide but can be found in specialized chemical literature and patents.[4]

Logical Relationships

The relationship between the chemical identifiers for this compound is straightforward. The IUPAC name provides a systematic and unambiguous description of the molecule's structure, while the CAS number serves as a unique and specific numerical identifier for this exact substance.

Caption: Relationship between this compound's common name and its chemical identifiers.

References

- 1. This compound | 82692-44-2 [chemicalbook.com]

- 2. This compound (Ref: MY 71) [sitem.herts.ac.uk]

- 3. This compound | C22H20Cl2N2O3 | CID 94686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemwhat.com [chemwhat.com]

- 5. This compound, CasNo.82692-44-2 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 6. hpc-standards.com [hpc-standards.com]

- 7. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

An In-depth Technical Guide on the Core Mechanism of Carotenoid Biosynthesis Inhibition by Benzofenap

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzofenap is a selective herbicide utilized primarily for the control of broadleaf weeds in rice cultivation.[1] Its mode of action is the indirect inhibition of carotenoid biosynthesis, a vital process for plant survival, particularly under light stress. This technical guide delineates the molecular mechanism through which this compound exerts its herbicidal effects, focusing on its interaction with the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). The document provides a detailed overview of the biochemical cascade leading to the characteristic bleaching symptoms in susceptible plants, supported by illustrative diagrams, a representative experimental protocol for assessing enzyme inhibition, and a summary of the key quantitative parameters, where available.

Introduction to Carotenoid Biosynthesis and its Importance

Carotenoids are a class of isoprenoid pigments essential for plant life. They play critical roles in:

-

Photosynthesis: Acting as accessory light-harvesting pigments, they absorb light energy and transfer it to chlorophylls.

-

Photoprotection: They quench triplet chlorophyll (B73375) and scavenge reactive oxygen species (ROS), thereby protecting the photosynthetic apparatus from photo-oxidative damage.

-

Precursors to Phytohormones: Carotenoids are precursors to plant hormones such as abscisic acid (ABA) and strigolactones.

The biosynthesis of carotenoids is a complex process that begins with the formation of phytoene (B131915) from two molecules of geranylgeranyl pyrophosphate (GGPP). A key step in this pathway is the desaturation of phytoene, catalyzed by the enzyme phytoene desaturase (PDS).

The Core Mechanism: Indirect Inhibition via HPPD

This compound does not directly inhibit any of the enzymes in the carotenoid biosynthesis pathway. Instead, its herbicidal activity stems from the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) .

The Role of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

HPPD is a key enzyme in the catabolism of the amino acid tyrosine. In plants, this pathway is crucial for the biosynthesis of two essential molecules:

-

Tocopherols (Vitamin E): Potent antioxidants that protect cellular membranes from oxidative damage.

-

Plastoquinone (B1678516) (PQ): A vital component of the photosynthetic electron transport chain and an essential cofactor for the enzyme phytoene desaturase (PDS).

HPPD catalyzes the conversion of p-hydroxyphenylpyruvate (HPPA) to homogentisate (B1232598) (HGA), which serves as the aromatic precursor for both plastoquinone and tocopherols.

This compound as an HPPD Inhibitor

This compound acts as a potent inhibitor of the HPPD enzyme. By binding to the active site of HPPD, it prevents the conversion of HPPA to HGA. This blockage has a cascading effect on plant metabolism:

-

Depletion of Homogentisate: The inhibition of HPPD leads to a deficiency of homogentisate.

-

Inhibition of Plastoquinone Biosynthesis: Without homogentisate, the plant cannot synthesize plastoquinone.

-

Inhibition of Phytoene Desaturase (PDS): Plastoquinone is an indispensable cofactor for the enzyme phytoene desaturase, which is a critical step in the carotenoid biosynthesis pathway. The absence of plastoquinone renders PDS inactive.

-

Accumulation of Phytoene: The inactivation of PDS leads to the accumulation of its substrate, phytoene, a colorless precursor in the carotenoid pathway.

-

Cessation of Carotenoid Synthesis: The pathway is blocked, and the synthesis of downstream colored carotenoids (such as β-carotene and lutein) is halted.

-

Photobleaching: Without the photoprotective carotenoids, chlorophyll is rapidly destroyed by light energy, leading to the characteristic white or "bleached" appearance of the treated plant tissues. This ultimately results in plant death.

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the key pathways and inhibitory action of this compound.

Quantitative Data

| Herbicide | Target Enzyme | Plant Species | IC50 (nM) | Effect on Carotenoid Levels | Reference |

| Mesotrione | HPPD | Arabidopsis thaliana | 5.8 ± 0.3 | Significant decrease | [1] |

| Nitisinone (NTBC) | HPPD | Rat Liver | ~40 | Not applicable | [2] |

| Tembotrione | HPPD | Avena sativa | 2.5 | Significant decrease | N/A |

| Isoxaflutole | HPPD | Zea mays | 3-4 | Significant decrease | N/A |

Note: The IC50 values can vary depending on the specific assay conditions, enzyme source, and purity of the compounds. The data presented here are for illustrative purposes to demonstrate the high potency of HPPD inhibitors.

Experimental Protocols

The following is a representative protocol for an in vitro HPPD enzyme inhibition assay, which can be adapted to determine the IC50 value of this compound.

In Vitro HPPD Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against 4-hydroxyphenylpyruvate dioxygenase (HPPD).

Principle: The activity of HPPD is monitored by measuring the rate of formation of its product, homogentisate, or the consumption of its substrate, p-hydroxyphenylpyruvate (HPPA). In the presence of an inhibitor like this compound, the enzyme's activity is reduced. The IC50 is the concentration of the inhibitor that causes a 50% reduction in enzyme activity. A common method involves a coupled-enzyme assay where the product of the HPPD reaction is a substrate for a second enzyme, and the product of the second reaction can be monitored spectrophotometrically.

Materials and Reagents:

-

Recombinant HPPD enzyme (e.g., from Arabidopsis thaliana)

-

This compound of known purity

-

p-Hydroxyphenylpyruvate (HPPA) substrate

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Cofactors (e.g., FeSO₄ and Ascorbic Acid)

-

Coupling enzyme (e.g., Homogentisate 1,2-dioxygenase, HGD), if required

-

DMSO for dissolving this compound

-

96-well UV-transparent microplates

-

Microplate spectrophotometer

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the this compound stock solution in DMSO to obtain a range of concentrations to be tested.

-

Prepare a working solution of the HPPD enzyme in assay buffer. The optimal concentration should be determined empirically.

-

Prepare a stock solution of the HPPA substrate in assay buffer. This should be prepared fresh daily.

-

Prepare a cofactor solution containing FeSO₄ and ascorbic acid.

-

-

Assay Setup (in a 96-well plate):

-

Add the assay buffer to each well.

-

Add the appropriate volume of the this compound dilutions to the test wells. For control wells (100% activity), add the same volume of DMSO.

-

Include a blank control with no enzyme.

-

Add the cofactor solution to all wells.

-

Add the HPPD enzyme solution to all wells except the blank.

-

-

Pre-incubation:

-

Gently mix the plate and pre-incubate at a controlled temperature (e.g., 30°C) for a set time (e.g., 10 minutes) to allow this compound to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the HPPA substrate solution to all wells.

-

Immediately begin monitoring the change in absorbance at an appropriate wavelength over time using the microplate reader. The wavelength will depend on the specific assay method (e.g., 318 nm for the HGD-coupled assay).

-

-

Data Analysis:

-

Calculate the initial reaction rates from the linear portion of the absorbance curves for each this compound concentration.

-

Determine the percent inhibition for each concentration relative to the control (100% activity).

-

Plot the percent inhibition against the logarithm of the this compound concentration.

-

Fit the data to a dose-response curve (e.g., a sigmoidal curve) to determine the IC50 value.

-

Conclusion

This compound is an effective herbicide that functions through a well-understood, indirect mechanism of carotenoid biosynthesis inhibition. By targeting the HPPD enzyme, it triggers a cascade of metabolic disruptions that ultimately lead to the photobleaching of chlorophyll and plant death. This technical guide provides a comprehensive overview of this mechanism, offering valuable insights for researchers, scientists, and professionals in the fields of agrochemical development and plant science. Further research to determine the specific quantitative parameters of this compound's activity would provide a more complete understanding of its herbicidal profile.

References

An In-depth Technical Guide to the Synthesis of Benzofenap

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a viable synthetic pathway for Benzofenap, a significant herbicide. The synthesis involves the preparation of two key intermediates: a substituted pyrazole (B372694) core and an acyl side-chain, followed by their subsequent coupling. This document outlines the experimental protocols for the synthesis of these intermediates and the final product, supported by quantitative data and a visual representation of the synthetic route.

I. Overview of the Synthetic Pathway

The synthesis of this compound, with the IUPAC name 2-{[4-(2,4-dichloro-3-methylbenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]oxy}-1-(4-methylphenyl)ethan-1-one, can be strategically divided into three main stages:

-

Synthesis of the Pyrazole Core: Preparation of 4-(2,4-dichloro-3-methylbenzoyl)-1,3-dimethyl-1H-pyrazol-5-ol.

-

Synthesis of the Acyl Side-Chain: Preparation of 2-chloro-1-(p-tolyl)ethanone.

-

Final Coupling Reaction: Etherification of the pyrazole core with the acyl side-chain to yield this compound.

The overall synthetic scheme is depicted in the workflow diagram below.

An In-depth Technical Guide to the Solubility and Stability of Benzofenap

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofenap is a herbicide known for its efficacy in controlling broadleaved weeds, particularly in rice cultivation. A thorough understanding of its physicochemical properties, specifically its solubility in various solvents and its stability under different environmental conditions, is paramount for the development of effective formulations, ensuring optimal performance, and establishing appropriate storage and handling protocols. This technical guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of this compound, presents illustrative data, and outlines potential degradation pathways.

Solubility of this compound

The solubility of an active pharmaceutical ingredient (API) or an agrochemical like this compound is a critical factor influencing its bioavailability and formulation design. Due to its chemical structure, this compound exhibits very low solubility in aqueous solutions but is soluble in several organic solvents.

Quantitative Solubility Data

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively published in public literature, Table 1 provides a representative summary of its solubility in water and indicates its qualitative solubility in common organic solvents. For research and development purposes, it is crucial to experimentally determine the precise solubility in the solvents intended for use in formulations.

Table 1: Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Reference |

| Water | 25 | 0.00013 | [1] |

| Ethanol | 20 | Soluble | [2] |

| Acetone | 20 | Soluble | [2] |

| Chloroform | 20 | Soluble | [2] |

| Cyclohexane | 20 | Soluble | [2] |

| Methanol (B129727) | Not Specified | A solution of 100 µg/mL is commercially available | [3] |

Note: "Soluble" indicates that the substance dissolves, but the precise quantitative value is not specified in the cited sources. Experimental determination is necessary for formulation development.

Experimental Protocol for Solubility Determination: Shake-Flask Method

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.

1.2.1. Materials and Equipment

-

This compound (analytical standard)

-

Selected solvents (HPLC grade)

-

Volumetric flasks

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

1.2.2. Procedure

-

Preparation of Saturated Solution: Add an excess amount of this compound to a volumetric flask containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Tightly cap the flasks and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the flasks to stand undisturbed to let the excess solid settle. For finer suspensions, centrifuge the samples at a high speed to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a filter to prevent any solid particles from being transferred. Dilute the filtered aliquot with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

Experimental Workflow for Solubility Determination

Stability of this compound

Stability studies are crucial to understand how the quality of this compound changes over time under the influence of various environmental factors such as pH, temperature, and light. This information is vital for determining appropriate storage conditions, shelf-life, and identifying potential degradation products.

Forced Degradation Studies

Forced degradation, or stress testing, is performed to accelerate the degradation of a substance to identify likely degradation products and establish the intrinsic stability of the molecule. These studies are also essential for developing stability-indicating analytical methods.

Table 2: Conditions for Forced Degradation Studies of this compound

| Stress Condition | Reagent/Condition | Duration |

| Acid Hydrolysis | 0.1 M HCl | 24, 48, 72 hours |

| Base Hydrolysis | 0.1 M NaOH | 2, 8, 24 hours |

| Oxidative Degradation | 3% H₂O₂ | 24, 48, 72 hours |

| Thermal Degradation | 60°C | 1, 3, 7 days |

| Photolytic Degradation | UV light (254 nm) and visible light (ICH option 1 or 2) | 24, 48, 72 hours |

Experimental Protocol for Forced Degradation Studies

2.2.1. Materials and Equipment

-

This compound (analytical standard)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC grade solvents (e.g., acetonitrile, methanol, water)

-

pH meter

-

Thermostatic oven

-

Photostability chamber

-

HPLC-UV/MS system

2.2.2. Procedure

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Stress Application:

-

Hydrolysis: Add the stock solution to acidic (HCl) and basic (NaOH) solutions. Heat the mixtures if necessary to accelerate degradation. At specified time points, withdraw samples and neutralize them.

-

Oxidation: Add the stock solution to a solution of hydrogen peroxide. Keep the mixture at room temperature or slightly elevated temperature.

-

Thermal Stress: Store the solid drug and a solution of the drug in a thermostatic oven at a specified temperature.

-

Photolytic Stress: Expose the solid drug and a solution of the drug to UV and visible light in a photostability chamber. A control sample should be wrapped in aluminum foil to exclude light.

-

-

Sample Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method. An HPLC-MS system is highly recommended for the identification of degradation products.

-

Data Evaluation:

-

Determine the percentage of degradation of this compound.

-

Identify and characterize any significant degradation products.

-

Establish the mass balance to ensure that all degradation products are accounted for.

-

Stability-Indicating HPLC Method

A stability-indicating HPLC method is a validated analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active ingredient due to degradation and separate it from its degradation products.

Table 3: Representative HPLC Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with Acetonitrile and Water (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | UV at 254 nm |

| Injection Volume | 10 µL |

Experimental Workflow for Stability Studies

Potential Degradation Pathway

This compound is known to hydrolyze in alkaline solutions.[2] This suggests that the ester linkage is a likely point of cleavage under basic conditions. A hypothetical degradation pathway is illustrated below.

References

Benzofenap: An In-depth Toxicological Profile for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of Benzofenap, a herbicide primarily used for the control of broad-leaved weeds in rice cultivation. This document synthesizes available data on its mechanism of action, toxicity, and metabolic fate, with a focus on providing a resource for research and development applications.

Executive Summary

This compound is a member of the acetophenone (B1666503) chemical class and functions as a carotenoid biosynthesis inhibitor.[1] Its mode of action is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[2] While specific quantitative toxicological data for this compound is limited in publicly accessible literature, this guide consolidates available information and provides context based on the broader class of HPPD inhibitor herbicides. This compound is characterized by low acute toxicity via oral, dermal, and inhalation routes.[3] It is classified as a skin and eye irritant and may cause target organ effects with repeated exposure.[3] This guide presents available data in structured tables, details relevant experimental protocols, and includes visualizations of key pathways and workflows to support further research.

Mechanism of Action

This compound's herbicidal activity stems from its inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[2] This enzyme is crucial in the metabolic pathway of tyrosine in both plants and animals.[4][5] In plants, inhibition of HPPD disrupts the biosynthesis of plastoquinone (B1678516) and tocopherols, which are essential for carotenoid synthesis. The lack of carotenoids leads to the photo-bleaching of chlorophyll, resulting in the characteristic whitening of susceptible plants and eventual death.[4]

In mammals, the inhibition of HPPD also leads to an accumulation of tyrosine (tyrosinemia), as the normal catabolic pathway is disrupted.[5][6] The toxicological effects observed in animals exposed to HPPD inhibitors are primarily attributed to this buildup of systemic tyrosine.[6]

Toxicological Data

Quantitative toxicological data for this compound is not widely available in public literature. The following tables summarize the available information and highlight data gaps.

Acute Toxicity

This compound exhibits low acute toxicity.[2] A material safety data sheet indicates "no classification" for acute oral, dermal, and inhalation toxicity, suggesting low hazard in these categories.[3]

| Parameter | Species | Route | Value | Classification | Reference |

| LD50 | Rat | Oral | > 2000 mg/kg bw (inferred) | No Classification | [3] |

| LD50 | Rat/Rabbit | Dermal | > 2000 mg/kg bw (inferred) | No Classification | [3] |

| LC50 | Rat | Inhalation | Data not available | No Classification | [3] |

| Skin Irritation | Rabbit | Dermal | Data not available | Category 3 (Mild irritant) | [3] |

| Eye Irritation | Rabbit | Ocular | Data not available | Category 2B (Irritating) | [3] |

Sub-chronic and Chronic Toxicity

| Parameter | Species | Study Duration | NOAEL | LOAEL | Effects Observed at LOAEL | Reference |

| Sub-chronic | Data not available | Data not available | Data not available | Data not available | Data not available | |

| Chronic | Data not available | Data not available | Data not available | Data not available | Data not available |

Other Toxicological Endpoints

| Endpoint | Assay | Result | Reference |

| Carcinogenicity | Data not available | Data not available | |

| Genotoxicity | Data not available | Data not available | |

| Reproductive Toxicity | Data not available | Data not available | |

| Developmental Toxicity | Data not available | Data not available | |

| Neurotoxicity | Data not available | Data not available |

Acceptable Intake Levels

| Parameter | Value | Issuing Body | Reference |

| Acceptable Daily Intake (ADI) | Data not available | ||

| Acceptable Operator Exposure Level (AOEL) | Data not available |

Metabolic Pathways

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. However, standard OECD (Organisation for Economic Co-operation and Development) guidelines for the testing of chemicals are typically followed for the registration of pesticides. Below are generalized methodologies for key toxicological studies.

Acute Oral Toxicity (Following OECD Guideline 423)

-

Test System: Typically, young adult female rats are used.

-

Procedure: A single dose of this compound is administered by gavage. The study is conducted in a stepwise manner using a limited number of animals at each step. The starting dose is selected based on available information.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days. A gross necropsy is performed on all animals at the end of the study.

-

Endpoint: The LD50 (median lethal dose) is estimated.

Sub-chronic Oral Toxicity (Following OECD Guideline 408)

-

Test System: Rodents (usually rats) of both sexes.

-

Procedure: this compound is administered daily in the diet or by gavage for 90 days. At least three dose levels and a control group are used.

-

Observations: Daily clinical observations, weekly body weight and food consumption measurements, and periodic hematology, clinical chemistry, and urinalysis are conducted. At termination, a full necropsy and histopathological examination of organs and tissues are performed.

-

Endpoints: The No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL) are determined.

Genotoxicity - Bacterial Reverse Mutation Test (Ames Test) (Following OECD Guideline 471)

-

Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid.

-

Procedure: The bacterial strains are exposed to various concentrations of this compound, both with and without an exogenous metabolic activation system (S9 mix).

-

Endpoint: The number of revertant colonies (bacteria that have regained the ability to synthesize the amino acid) is counted. A significant, dose-related increase in revertants indicates mutagenic potential.

Conclusion

This compound is a herbicide with a well-defined mode of action as an HPPD inhibitor. Available data suggests it has low acute toxicity but may be a skin and eye irritant and could have target organ effects upon repeated exposure. Significant data gaps exist in the publicly available literature regarding its quantitative toxicological profile, including specific LD50, NOAEL, and ADI values, as well as detailed information on its mammalian metabolism, carcinogenicity, genotoxicity, reproductive toxicity, and neurotoxicity. Further research is warranted to fully characterize the toxicological profile of this compound for comprehensive risk assessment and to support its continued safe use in research and development. This guide provides a foundation for such research by summarizing the current state of knowledge and identifying key areas for future investigation.

References

- 1. This compound | C22H20Cl2N2O3 | CID 94686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (Ref: MY 71) [sitem.herts.ac.uk]

- 3. direct.hpc-j.co.jp [direct.hpc-j.co.jp]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. Species differences and human relevance of the toxicity of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors and a new approach method in vitro for investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. croplifeeurope.eu [croplifeeurope.eu]

- 7. Metabolism of benzophenone-3 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Environmental Fate and Degradation of Benzofenap

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofenap is a selective herbicide primarily used for the control of broadleaf weeds in rice cultivation.[1][2] As with any agrochemical, understanding its environmental fate and degradation is crucial for assessing its potential impact on ecosystems and human health. This technical guide provides a comprehensive overview of the current knowledge regarding the environmental persistence, degradation pathways, and mobility of this compound in various environmental compartments.

Chemical and Physical Properties

A solid understanding of this compound's chemical and physical properties is fundamental to predicting its behavior in the environment.

| Property | Value | Reference |

| IUPAC Name | 2-{[4-(2,4-dichloro-3-methylbenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]oxy}-1-(4-methylphenyl)ethan-1-one | [3] |

| CAS Registry Number | 82692-44-2 | [2][3] |

| Molecular Formula | C22H20Cl2N2O3 | [3] |

| Molecular Weight | 431.3 g/mol | [4] |

| Water Solubility | 0.13 mg/L (at 25 °C) | [4] |

| LogP (Octanol-Water Partition Coefficient) | 4.69 | [4] |

| Vapor Pressure | Low (not specified) | [1] |

| Melting Point | 133.1 - 133.5 °C | [4] |

The low water solubility and high LogP value suggest that this compound has a tendency to partition from water into soil organic matter and biota.[1][4] Its low vapor pressure indicates that volatilization is not a significant dissipation pathway.[1]

Environmental Fate and Degradation

The environmental fate of this compound is governed by a combination of abiotic and biotic degradation processes, as well as its mobility in soil and water.

Persistence in Soil

This compound is characterized as being moderately persistent in soil systems.[1] The primary route of dissipation from soil is through microbial degradation.

Quantitative Data on Soil Persistence:

| Parameter | Value | Conditions | Reference |

| DT50 (Dissipation Time for 50% of the compound) | 44 days | Surface soil in a flooded rice field ecosystem | [5] |

It is important to note that the half-life of a pesticide in soil can be influenced by various factors, including soil type, organic matter content, pH, temperature, and microbial activity.

Degradation in Aquatic Systems

The fate of this compound in aquatic environments is influenced by hydrolysis, photolysis, and biodegradation.

Hydrolysis: Limited specific data is available on the hydrolysis of this compound. However, related compounds with ester linkages can undergo hydrolysis, particularly under alkaline conditions.

Persistence in Water: One study reported a rapid dissipation of this compound from irrigation water, with a half-life of less than one day.[5] This rapid disappearance was attributed to the deposition of the suspension concentrate formulation rather than degradation in the water column.[5]

Mobility in Soil

The mobility of a pesticide in soil determines its potential to leach into groundwater.

Sorption: Due to its low water solubility and high LogP, this compound is expected to have a strong affinity for soil organic matter, leading to high sorption and limited mobility. This is consistent with the assessment that there is a low risk of this compound leaching to groundwater.[1]

Degradation Pathways

Detailed degradation pathways for this compound are not well-documented in the available scientific literature. However, based on its chemical structure, potential degradation reactions can be hypothesized.

Caption: Hypothetical degradation pathways of this compound.

Potential Degradation Reactions:

-

Hydrolysis: The ether linkage in the this compound molecule could be susceptible to hydrolytic cleavage, breaking the molecule into two smaller fragments.

-

Microbial Degradation: Soil microorganisms could utilize this compound as a carbon source, leading to the cleavage of the benzoyl-pyrazole bond or hydroxylation of the aromatic rings.

-

Further Degradation: The initial degradation products are likely to undergo further microbial degradation, eventually leading to mineralization to carbon dioxide, water, and inorganic salts.

The identification and quantification of specific metabolites are crucial for a complete understanding of the environmental risk posed by this compound.

Experimental Protocols

Detailed experimental protocols for the environmental fate studies of this compound are not publicly available. However, such studies are typically conducted following standardized international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) or the U.S. Environmental Protection Agency (EPA).

Aerobic Soil Metabolism Study (based on OECD 307)

This study aims to determine the rate and route of degradation of a test substance in soil under aerobic conditions.

Caption: General workflow for an aerobic soil metabolism study.

Key Steps:

-

Soil Selection and Characterization: Representative agricultural soils are collected and characterized for properties such as texture, organic carbon content, pH, and microbial biomass.

-

Test Substance: Radiolabeled this compound (e.g., with ¹⁴C) is used to facilitate the tracking of the parent compound and its degradation products.

-

Application and Incubation: The test substance is applied to soil samples, which are then incubated under controlled aerobic conditions (temperature, moisture) in the dark.

-

Sampling and Analysis: Soil samples are taken at various time intervals and extracted. The extracts are analyzed using techniques like High-Performance Liquid Chromatography (HPLC) with radiometric detection and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify this compound and its metabolites.

-

Data Evaluation: The data are used to calculate the dissipation half-life (DT₅₀) and to propose a degradation pathway.

Hydrolysis Study (based on OECD 111)

This study determines the rate of abiotic hydrolysis of a chemical as a function of pH.

Caption: General workflow for a hydrolysis study.

Key Steps:

-

Preparation of Test Solutions: Sterile aqueous buffer solutions at different pH values (typically 4, 7, and 9) are prepared.

-

Incubation: The test substance is added to the buffer solutions and incubated in the dark at a constant temperature.

-

Sampling and Analysis: Aliquots are taken at various time points and analyzed for the concentration of the parent compound, usually by HPLC.

-

Data Evaluation: The rate of hydrolysis is determined, and half-lives are calculated for each pH.

Aqueous Photolysis Study (based on OECD 316)

This study determines the rate of photodegradation of a chemical in water.

Key Steps:

-

Preparation of Test Solutions: Solutions of the test substance in sterile, purified water are prepared.

-

Irradiation: The test solutions are exposed to a light source that simulates natural sunlight. Control samples are kept in the dark.

-

Sampling and Analysis: Samples are taken from both irradiated and dark control solutions at various time intervals and analyzed for the concentration of the parent compound and any major photoproducts.

-

Data Evaluation: The photodegradation rate and half-life are calculated. The quantum yield can also be determined.

Analytical Methodology

The analysis of this compound and its potential degradation products in environmental matrices typically involves chromatographic techniques coupled with sensitive detectors.

Extraction:

-

Soil: Solid-liquid extraction (SLE) or accelerated solvent extraction (ASE) with organic solvents like acetonitrile (B52724) or acetone.

-

Water: Liquid-liquid extraction (LLE) with a non-polar solvent or solid-phase extraction (SPE) using a suitable sorbent.

Analysis:

-

High-Performance Liquid Chromatography (HPLC): Coupled with a UV detector or, for more definitive identification and quantification, a mass spectrometer (LC-MS or LC-MS/MS).

Method Validation: Any analytical method used for regulatory purposes must be thoroughly validated to ensure its accuracy, precision, specificity, and sensitivity.

Conclusion and Future Research

This compound is moderately persistent in soil, with microbial degradation being the primary dissipation pathway. In aquatic systems, it appears to dissipate rapidly from the water column, primarily through partitioning to sediment. There is a low risk of leaching to groundwater due to its strong sorption to soil.

However, significant data gaps remain regarding the environmental fate of this compound. Future research should focus on:

-

Elucidation of Degradation Pathways: Detailed studies to identify and quantify the major degradation products of this compound in both soil and water are needed to fully assess the environmental risk.

-

Abiotic Degradation: Quantitative studies on the hydrolysis and photolysis of this compound are required to better understand its persistence in aquatic environments.

-

Anaerobic Degradation: Investigations into the degradation of this compound under anaerobic conditions, which can occur in flooded rice paddies and sediments, are warranted.

-

Development of Specific Analytical Methods: Validated analytical methods for the simultaneous determination of this compound and its key metabolites in various environmental matrices are essential for effective monitoring.

A more complete understanding of these aspects will allow for a more refined and comprehensive environmental risk assessment of this compound.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of Technical Grade Benzofenap

This guide provides a comprehensive overview of the core physical and chemical characteristics of technical grade benzofenap. It is intended for researchers, scientists, and professionals in drug development and agrochemical research. The information is compiled from various chemical databases and safety data sheets.

General and Identification Characteristics

This compound is a synthetic organic compound classified as a benzoylpyrazole (B3032486) herbicide.[1] It is known by several synonyms, including Yukawide and MY 71.[2][3] The primary identifiers and chemical names are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 82692-44-2 | [2][4] |

| Molecular Formula | C₂₂H₂₀Cl₂N₂O₃ | [2][4] |

| Molecular Weight | 431.31 g/mol | [2][3][5] |

| IUPAC Name | 2-{[4-(2,4-dichloro-3-methylbenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]oxy}-1-(4-methylphenyl)ethan-1-one | [1][6] |

| Common Synonyms | Yukawide, MY 71, 2-(4-(2,4-dichloro-m-toluoyl)-1,3-dimethylpyrazol-5-yloxy)-4'-methylacetophenone | [1][2][4] |

| Chemical Structure | Canonical SMILES: CC1=CC=C(C=C1)C(=O)COC2=C(C(=NN2C)C)C(=O)C3=C(C(=C(C=C3)Cl)C)Cl | [1][4] |

Physicochemical Properties

Technical grade this compound is a white, odorless, solid powder at room temperature.[7] It has a defined melting point and is considered to have low volatility.[1] Key physical and chemical properties are detailed in the following table.

| Property | Value | Reference(s) |

| Physical State | Solid, Powder | [7] |

| Appearance / Color | White | [7] |

| Odor | Odorless | [7] |

| Melting Point | 133.1 – 133.5 °C | [4][7] |

| Boiling Point | No data available | [7] |

| Density | 1.09 g/mL | [1] |

| Vapor Pressure (at 20-25 °C) | 0.013 mPa (20 °C); ≤1×10⁻⁷ mmHg | [1][7] |

| Flash Point | 210 °C | [7] |

| Octanol-Water Partition Coefficient (Log P) | 4.69 | [1][4] |

Solubility Profile

This compound exhibits low aqueous solubility and is soluble in several organic solvents.[1][7] This lipophilic nature is consistent with its high octanol-water partition coefficient (Log P) of 4.69, which indicates a preference for fatty or non-polar environments.[1][4][8]

| Solvent | Solubility (at 20-25 °C) | Reference(s) |

| Water | 0.13 mg/L | [1][7] |

| Acetone | 73,000 mg/L | [1] |

| Xylene | 69,000 mg/L | [1] |

| n-Hexane | 5,600 mg/L | [1] |

| Chloroform | 920,000 mg/L | [1] |

| Ethanol | Soluble | [7] |

| Cyclohexane | Soluble | [7] |

Stability and Reactivity

This compound is stable under normal storage conditions but hydrolyzes in alkaline solutions.[7] It should be stored away from direct sunlight and heat in a light-shielding, airtight container.[7] Hazardous decomposition products in case of a fire may include nitrogen oxides and chlorine compounds.[7]

Experimental Protocols

Detailed experimental protocols for the determination of this compound's physicochemical properties are not available in the cited literature. However, standardized methods, such as those established by the U.S. Environmental Protection Agency (EPA) and the Organisation for Economic Co-operation and Development (OECD), are typically employed for the characterization of technical grade chemical substances.

-

Melting Point: Determined using methods like capillary melting point apparatus, differential scanning calorimetry (DSC), or thermogravimetric analysis (TGA).

-

Solubility: Typically measured using the flask-shaking method followed by quantitative analysis of the saturated solution, often by High-Performance Liquid Chromatography (HPLC).

-

Octanol-Water Partition Coefficient (Kow): The Log P value is a critical parameter for assessing environmental fate.[8][9] It is commonly determined using the shake-flask method , where the compound is partitioned between n-octanol and water, and the concentration in each phase is measured.[10][11] An alternative is the generator column method , which is suitable for compounds with low water solubility.[11]

-

Vapor Pressure: Methods for determining vapor pressure for low-volatility substances include gas saturation or effusion techniques.

A generalized workflow for the physicochemical characterization of a technical grade chemical like this compound is illustrated below.

Caption: Generalized workflow for physicochemical characterization.

Mechanism of Action

This compound functions as a herbicide by inhibiting carotenoid biosynthesis.[3][4] Specifically, it acts as a bleaching inhibitor of the enzyme 4-hydroxyphenyl-pyruvate-dioxygenase (HPPD).[1] This enzyme is a key component in the biochemical pathway that converts tyrosine to plastoquinone (B1678516) and α-tocopherol. Plastoquinone is an essential cofactor for phytoene (B131915) desaturase, an enzyme directly involved in the carotenoid biosynthesis pathway. By inhibiting HPPD, this compound disrupts the production of protective carotenoids, leading to the photo-oxidative destruction of chlorophyll (B73375) and subsequent plant death.

Caption: this compound's mode of action via HPPD inhibition.

References

- 1. This compound (Ref: MY 71) [sitem.herts.ac.uk]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. This compound | 82692-44-2 [chemicalbook.com]

- 4. This compound | C22H20Cl2N2O3 | CID 94686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemwhat.com [chemwhat.com]

- 6. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 7. direct.hpc-j.co.jp [direct.hpc-j.co.jp]

- 8. Octanol-water partition coefficient - Wikipedia [en.wikipedia.org]

- 9. epa.gov [epa.gov]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

An In-depth Technical Guide to the Spectroscopic Data of Benzofenap

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for the herbicide Benzofenap. Due to the limited availability of public domain experimental spectra for this compound, this document presents a combination of experimental mass spectrometry data and theoretically predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data based on its known chemical structure. This guide is intended to support research, analytical method development, and quality control activities.

Chemical Structure and Properties

-

IUPAC Name: 2-[4-(2,4-dichloro-3-methylbenzoyl)-1,3-dimethylpyrazol-5-yl]oxy-1-(4-methylphenyl)ethanone[1]

-

Molecular Formula: C₂₂H₂₀Cl₂N₂O₃[1]

-

Molecular Weight: 431.3 g/mol [1]

-

CAS Number: 82692-44-2

Mass Spectrometry (MS) Data

High-resolution mass spectrometry provides crucial information for the confirmation of the molecular weight and elemental composition of this compound, as well as for its structural elucidation through fragmentation analysis.

LC-MS Data

Liquid chromatography-mass spectrometry (LC-MS) data is available for this compound, confirming its molecular weight.

| Parameter | Value | Reference |

| Accession ID | MSBNK-MSSJ-MSJ02963 | [1] |

| Instrument | X500R QTOF | [1] |

| Ionization | ESI (Positive Mode) | [1] |

| Observed m/z | 431.0928, 432.0959, 433.0901, 434.0936, 435.0881 | [1] |

MS/MS Fragmentation Data

Tandem mass spectrometry (MS/MS) provides insights into the structure of this compound through collision-induced dissociation (CID).

| Parameter | Value | Reference |

| Accession ID | MSBNK-MSSJ-MSJ02964 | [1] |

| Instrument | X500R QTOF | [1] |

| Precursor m/z | 431.092375 | [1] |

| Adduct | [M+H]⁺ | [1] |

| Collision Energy | 10 V | [1] |

| Major Fragment Ion (m/z) | 431.0915 | [1] |

Experimental Protocol for Mass Spectrometry

The following is a representative protocol for acquiring LC-MS/MS data for a compound like this compound.

-

Sample Preparation: A stock solution of this compound is prepared in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) and then diluted to an appropriate concentration for analysis.

-

Chromatographic Separation:

-

LC System: ExionLC AD

-

Column: TSKgel ODS-100S (5 µm, 2.1 mm x 250 mm)[1]

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an additive like formic acid to promote ionization.

-

Flow Rate: 0.2-0.4 mL/min

-

Injection Volume: 5-10 µL

-

-

Mass Spectrometric Analysis:

-

Mass Spectrometer: AB Sciex X500R QTOF Mass Spectrometer[1]

-

Ion Source: Electrospray Ionization (ESI) in positive ion mode.[1]

-

Scan Range: m/z 100-1000 for full scan analysis.

-

MS/MS Analysis: For fragmentation studies, the protonated molecule [M+H]⁺ is selected as the precursor ion and subjected to collision-induced dissociation (CID) with nitrogen gas.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data

| Functional Group | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic Protons | 7.0 - 8.0 | Multiplet | 7H |

| -O-CH₂-C=O | ~5.0 - 5.5 | Singlet | 2H |

| Pyrazole-N-CH₃ | ~3.7 | Singlet | 3H |

| Aromatic-CH₃ | ~2.4 | Singlet | 3H |

| Pyrazole-C-CH₃ | ~2.2 | Singlet | 3H |

Predicted ¹³C NMR Data

| Functional Group | Expected Chemical Shift (ppm) |

| Ketone C=O | 190 - 200 |

| Ester C=O | 165 - 175 |

| Aromatic C-Cl | 130 - 140 |

| Aromatic C-H & C-C | 120 - 150 |

| Pyrazole Ring Carbons | 110 - 150 |

| -O-CH₂- | 60 - 70 |

| Pyrazole-N-CH₃ | ~35 - 40 |

| Aromatic-CH₃ | ~20 - 25 |

| Pyrazole-C-CH₃ | ~10 - 15 |

Experimental Protocol for NMR Spectroscopy

The following is a general protocol for obtaining NMR spectra for organic compounds like this compound.

-

Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Pulse Program: A standard single-pulse experiment.

-

Number of Scans: 16 to 64 scans are typically co-added to improve the signal-to-noise ratio.

-

Relaxation Delay: A delay of 1-2 seconds between scans.

-

-

¹³C NMR Acquisition:

-

Spectrometer: A 100 MHz or higher ¹³C frequency NMR spectrometer.

-

Pulse Program: A proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each unique carbon.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is not currently available in public databases. The table below lists the expected characteristic absorption bands based on the functional groups present in the molecule.

| Functional Group | Expected Absorption Range (cm⁻¹) | Bond Vibration |

| Aromatic C-H | 3000 - 3100 | Stretch |

| Alkyl C-H | 2850 - 3000 | Stretch |

| Ketone C=O | 1680 - 1700 | Stretch |

| Benzoyl C=O | 1650 - 1670 | Stretch |

| Aromatic C=C | 1450 - 1600 | Stretch |

| C-O (Ether) | 1050 - 1250 | Stretch |

| C-Cl | 700 - 850 | Stretch |

Experimental Protocol for IR Spectroscopy

A common method for obtaining an IR spectrum of a solid sample like this compound is the KBr pellet technique.

-

Sample Preparation:

-

1-2 mg of the this compound sample is finely ground in an agate mortar.

-

Approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) is added to the mortar.

-

The sample and KBr are thoroughly mixed and ground to a fine, homogeneous powder.

-

-

Pellet Formation:

-

The powder mixture is transferred to a pellet die.

-

The die is placed in a hydraulic press, and pressure (typically 8-10 tons) is applied for several minutes to form a translucent pellet.

-

-

Spectral Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added.

-

Background: A background spectrum of a pure KBr pellet is recorded prior to sample analysis.

-

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a compound such as this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

References

The Impact of Benzofenap on Soil Microbial Ecosystems: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzofenap, a 4-benzoylpyrazole (B1253644) herbicide, is a potent inhibitor of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a key component in the carotenoid biosynthesis pathway in plants. While effective for weed management, the introduction of any xenobiotic into the soil environment necessitates a thorough understanding of its potential effects on non-target organisms, particularly the soil microbial communities that are fundamental to soil health and ecosystem functioning. This technical guide synthesizes the current understanding of the effects of this compound and other HPPD-inhibiting herbicides on soil microbial biomass, enzyme activity, and community structure. Due to a lack of direct studies on this compound, this guide draws parallels from research on other HPPD inhibitors, particularly those with similar chemical structures or modes of action. This document also provides detailed experimental protocols for key analytical methods and visualizes critical pathways and workflows to support further research in this area.

Introduction to this compound

This compound is a selective herbicide used for the control of broadleaf and grass weeds. Its mode of action is the inhibition of the HPPD enzyme, which leads to the bleaching of susceptible plants due to the disruption of carotenoid synthesis and subsequent photo-oxidative damage.

Chemical and Physical Properties of this compound:

| Property | Value | Reference |

| Chemical Class | 4-Benzoylpyrazole | [1][2] |

| Mode of Action | 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor | [2] |

| Molecular Formula | C₂₂H₂₀Cl₂N₂O₃ | [3] |

| Molar Mass | 431.3 g/mol | [3] |

| Water Solubility | Low | [2] |

| Persistence in Soil | Moderately persistent | [2] |

Effects on Soil Microbial Communities: An Analogous Perspective

Direct research on the specific effects of this compound on soil microbial communities is limited. Therefore, this section presents data from studies on other HPPD-inhibiting herbicides, such as QYM201, to provide an analogous overview of potential impacts.

Quantitative Effects on Microbial Populations and Enzyme Activity

The following tables summarize the quantitative effects of the HPPD-inhibiting herbicide QYM201 on soil microbial populations and enzyme activities in two different soil types (Soil A and Soil B) at various concentrations over a 45-day incubation period. The data is adapted from a study by an analogous HPPD inhibitor[4].

Table 1: Effect of an HPPD-Inhibiting Herbicide on Soil Microbial Populations (cfu/g soil)

| Treatment | Time (days) | Bacteria (x 10⁶) - Soil A | Actinomycetes (x 10⁵) - Soil A | Fungi (x 10⁴) - Soil A | Bacteria (x 10⁶) - Soil B | Actinomycetes (x 10⁵) - Soil B | Fungi (x 10⁴) - Soil B |

| Control | 10 | 8.5 | 7.2 | 3.1 | 9.2 | 8.1 | 3.5 |

| 45 | 8.3 | 7.0 | 3.0 | 9.0 | 7.9 | 3.4 | |

| 0.1 mg/kg | 10 | 7.8 | 6.5 | 3.0 | 8.5 | 7.4 | 3.5 |

| 45 | 8.2 | 6.9 | 3.1 | 8.9 | 7.8 | 3.4 | |

| 1 mg/kg | 10 | 7.1 | 5.9 | 2.9 | 7.8 | 6.8 | 3.3 |

| 45 | 8.0 | 6.7 | 3.0 | 8.7 | 7.5 | 3.3 | |

| 5 mg/kg | 10 | 6.2 | 5.1 | 2.8 | 6.9 | 5.9 | 3.2 |

| 45 | 7.5 | 6.1 | 2.9 | 8.1 | 6.9 | 3.2 |

*p < 0.05, **p < 0.01 compared to control

Table 2: Effect of an HPPD-Inhibiting Herbicide on Soil Enzyme Activities

| Treatment | Time (days) | Protease (mg/kg/24h) - Soil A | Urease (mg/kg/24h) - Soil A | Sucrase (mg/kg/24h) - Soil A | Catalase (mL/g/20min) - Soil A | Protease (mg/kg/24h) - Soil B | Urease (mg/kg/24h) - Soil B | Sucrase (mg/kg/24h) - Soil B | Catalase (mL/g/20min) - Soil B |

| Control | 10 | 15.2 | 8.9 | 25.6 | 3.2 | 16.5 | 9.8 | 28.1 | 3.5 |

| 45 | 14.9 | 8.7 | 25.1 | 3.3 | 16.2 | 9.6 | 27.8 | 3.6 | |

| 0.1 mg/kg | 10 | 14.5 | 8.5 | 24.8 | 3.5 | 15.8 | 9.4 | 27.5 | 3.8 |

| 45 | 14.8 | 8.6 | 25.0 | 3.4 | 16.1 | 9.5 | 27.6 | 3.7 | |

| 1 mg/kg | 10 | 13.1 | 7.8 | 23.2 | 3.8 | 14.2 | 8.5 | 25.9 | 4.1 |

| 45 | 14.2 | 8.2 | 24.5 | 3.6 | 15.5 | 9.1 | 26.9 | 3.9 | |

| 5 mg/kg | 10 | 11.5 | 6.9 | 21.1 | 4.2 | 12.5 | 7.5 | 23.8 | 4.5 |

| 45 | 13.5 | 7.8 | 23.6 | 3.9** | 14.6 | 8.6 | 25.8 | 4.2** |

*p < 0.05, **p < 0.01 compared to control

Summary of Findings:

-

Microbial Populations: The application of the HPPD inhibitor QYM201 at higher concentrations (1 and 5 mg/kg) initially led to a significant decrease in bacterial and actinomycete populations, with a recovery observed over time, particularly at the lower concentration. Fungal populations were not significantly affected[4].

-

Enzyme Activities: Protease, urease, and sucrase activities were initially inhibited by higher concentrations of QYM201, with a gradual recovery. In contrast, catalase activity was stimulated, and this effect persisted to the end of the 45-day experiment[4].

Microbial Degradation of Benzoylpyrazole (B3032486) Herbicides

The persistence of a herbicide in the soil is largely determined by microbial degradation. While the specific degradation pathway of this compound is not well-documented, research on the related benzoylpyrazole herbicide, topramezone (B166797), provides a plausible model. A Trichoderma isolate has been shown to degrade 85% of applied topramezone within 30 days in sterilized soil[1][4].

The proposed degradation pathway involves several biochemical reactions, including demethylation, desulfonylation followed by hydroxylation, alkyl hydroxylation, hydrolysis of the carbonyl group, methoxylation, and hetero ring hydroxylation[1][4].

Caption: Hypothetical degradation pathway of a benzoylpyrazole herbicide by soil microorganisms.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the impact of herbicides on soil microbial communities.

Soil Microbial Biomass Carbon and Nitrogen (Chloroform Fumigation-Extraction Method)

This protocol is adapted from the chloroform (B151607) fumigation-extraction method[2][5][6][7].

Objective: To determine the amount of carbon and nitrogen held within the soil microbial biomass.

Materials:

-

Fresh, sieved soil samples

-

Chloroform (ethanol-free)

-

0.5 M K₂SO₄ extraction solution

-

Vacuum desiccator

-

Beakers

-

Filter paper (Whatman No. 42)

-

Shaker

-

Total Organic Carbon (TOC) and Total Nitrogen (TN) analyzer

Procedure:

-

Sample Preparation: Two subsamples of each soil are required. One will be fumigated (F), and the other will serve as a non-fumigated (NF) control.

-

Fumigation: Place the 'F' subsamples in a vacuum desiccator containing a beaker of ethanol-free chloroform and anti-bumping granules. Evacuate the desiccator until the chloroform boils, then seal and incubate in the dark for 24 hours.

-

Chloroform Removal: After incubation, remove the chloroform vapor by repeatedly evacuating and flushing the desiccator with air.

-

Extraction: Add 0.5 M K₂SO₄ solution to both the fumigated and non-fumigated soil samples (a typical soil-to-extractant ratio is 1:4 w/v).

-

Shaking: Shake the soil suspensions for 30 minutes on a reciprocal shaker.

-

Filtration: Filter the extracts through Whatman No. 42 filter paper.

-

Analysis: Analyze the filtered extracts for total organic carbon and total nitrogen using a TOC/TN analyzer.

-

Calculation:

-

Microbial Biomass C (MBC) = (C in fumigated extract - C in non-fumigated extract) / kEC

-

Microbial Biomass N (MBN) = (N in fumigated extract - N in non-fumigated extract) / kEN

-

kEC and kEN are extraction efficiency factors (commonly used values are 0.45 for C and 0.54 for N).

-

Caption: Workflow for determining soil microbial biomass C and N.

Soil Microbial Community Diversity (High-Throughput Sequencing of 16S rRNA and ITS genes)

This protocol provides a general workflow for assessing bacterial and fungal diversity in soil[8][9][10][11][12].

Objective: To characterize the taxonomic composition and diversity of soil bacterial and fungal communities.

Materials:

-

Soil samples

-

DNA extraction kit (e.g., MoBio PowerSoil DNA Isolation Kit)

-